

# what is the mechanism of action of 113-O12B

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Compound of Interest

Compound Name: 113-O12B

Cat. No.: B11929559

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An In-depth Technical Guide on the Core Mechanism of Action of 113-012B

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The novel ionizable cationic lipidoid, **113-O12B**, represents a significant advancement in the field of mRNA vaccine delivery. When formulated into lipid nanoparticles (LNPs), **113-O12B** facilitates potent and targeted delivery of mRNA payloads to lymph nodes. This targeted delivery mechanism enhances the induction of a robust, antigen-specific CD8+ T cell response, leading to significant anti-tumor immunity in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of **113-O12B**, including detailed experimental protocols, quantitative data, and visualizations of the key biological pathways and experimental workflows.

# Introduction

Messenger RNA (mRNA) vaccines have emerged as a powerful platform for inducing protective immunity against infectious diseases and for cancer immunotherapy. The efficacy of mRNA vaccines is critically dependent on the delivery vehicle, which protects the mRNA from degradation and facilitates its uptake by target cells. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery. The ionizable lipid component of LNPs is a key determinant of their delivery efficiency and biodistribution.

**113-O12B** is a disulfide bond-containing ionizable cationic lipidoid that has been specifically designed for lymph node-targeted mRNA delivery.[1] Unlike conventional LNP formulations that



primarily accumulate in the liver, LNPs formulated with **113-O12B** exhibit preferential delivery to lymph nodes, the primary site of immune response induction.[1][2][3] This targeted approach enhances the presentation of mRNA-encoded antigens by antigen-presenting cells (APCs), leading to a more potent and durable anti-tumor immune response.

### Mechanism of Action of 113-O12B

The mechanism of action of **113-O12B** can be elucidated through a series of steps, from the formulation of the LNP to the induction of a specific T cell response.

# **Lymph Node-Targeted Delivery**

Subcutaneous administration of LNPs formulated with **113-O12B** results in specific accumulation in the draining lymph nodes.[1] This is in stark contrast to LNPs formulated with the well-established ionizable lipid ALC-0315, which show significant liver accumulation.[3] The precise molecular interactions driving this lymph node tropism are still under investigation but are thought to be related to the unique chemical structure of **113-O12B**.

## **Cellular Uptake and Endosomal Escape**

Once in the lymph nodes, **113-O12B** LNPs are taken up by APCs, such as dendritic cells (DCs) and macrophages. The cationic nature of **113-O12B** at the acidic pH of the endosome facilitates the disruption of the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm.

# **Antigen Expression and Presentation**

Following its release, the mRNA is translated by the host cell machinery into the encoded antigen. This endogenously synthesized antigen is then processed and presented on Major Histocompatibility Complex (MHC) class I molecules on the surface of the APCs.

# T Cell Activation and Anti-Tumor Response

The presentation of the antigen-MHC class I complex to naive CD8+ T cells, along with costimulatory signals from the APC, leads to the activation and proliferation of antigen-specific cytotoxic T lymphocytes (CTLs). These CTLs can then recognize and kill tumor cells expressing the same antigen. The enhanced presence of activated DCs and M1-like macrophages in the tumor microenvironment further contributes to the anti-tumor effect.[1]



# **Quantitative Data**

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of **113-O12B** LNPs.

Table 1: In Vivo Biodistribution of 113-O12B LNPs vs.

ALC-0315 LNPs

Organ	113-O12B/mLuc (Radiance)	ALC-0315/mLuc (Radiance)
Inguinal LNs	High	Low
Liver	Low	High

Data abstracted from Chen, J., et al. PNAS (2022).[2][3]

Table 2: Cellular Uptake of 113-O12B/mCre in Antigen-

**Presenting Cells** 

Cell Type	113-O12B/mCre (% Positive)	ALC-0315/mCre (% Positive)
Dendritic Cells	~27%	Lower than 113-O12B
Macrophages	~34%	Lower than 113-O12B

Data abstracted from Chen, J., et al. PNAS (2022).

Table 3: Therapeutic Efficacy of 113-O12B/mOVA in

**B16F10-OVA Tumor Model** 

Treatment Group	Tumor Volume	Survival
Untreated	Rapid Growth	< 25 days
ALC-0315/mOVA	Inhibition	Prolonged
113-O12B/mOVA	Stronger Inhibition	> 35 days



Data abstracted from Chen, J., et al. PNAS (2022).[3]

Table 4: Therapeutic Efficacy of 113-O12B/mTRP2 in

**B16F10 Tumor Model with anti-PD-1 Therapy** 

Treatment Group	Complete Response (CR)
Untreated	0/5
anti-PD-1 alone	0/5
113-O12B/mTRP2 + anti-PD-1	40% (2/5)

Data abstracted from Chen, J., et al. PNAS (2022).[4]

# Experimental Protocols Preparation of 113-O12B LNPs

#### Materials:

- 113-O12B ionizable lipid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)
- mRNA (encoding antigen of interest)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- · Microfluidic mixing device



#### Protocol:

- Prepare a lipid mixture in ethanol containing 113-012B, DSPC, cholesterol, and DMG-PEG at a specific molar ratio (e.g., 50:10:38.5:1.5).
- Dissolve the mRNA in citrate buffer.
- Load the lipid solution and the mRNA solution into separate syringes of a microfluidic mixing device.
- Mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic).
- Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH.
- Sterile filter the final LNP formulation.

# In Vivo B16F10-OVA Melanoma Model

#### Materials:

- B16F10-OVA melanoma cells
- C57BL/6 mice
- 113-012B/mOVA LNPs
- Control LNPs (e.g., ALC-0315/mOVA)
- PBS
- Calipers

#### Protocol:

- Culture B16F10-OVA cells in appropriate media.
- Subcutaneously inject a suspension of B16F10-OVA cells into the flank of C57BL/6 mice.
- Allow tumors to establish and reach a palpable size.



- · Randomize mice into treatment groups.
- Administer 113-O12B/mOVA LNPs, control LNPs, or PBS via subcutaneous injection at a site distant from the tumor (e.g., tail base).
- Perform booster immunizations as required by the study design.
- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
- Monitor animal survival.
- At the end of the study, tumors and relevant tissues (e.g., lymph nodes, spleen) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

# Visualizations Signaling Pathway of 113-O12B LNP-mediated AntiTumor Immunity

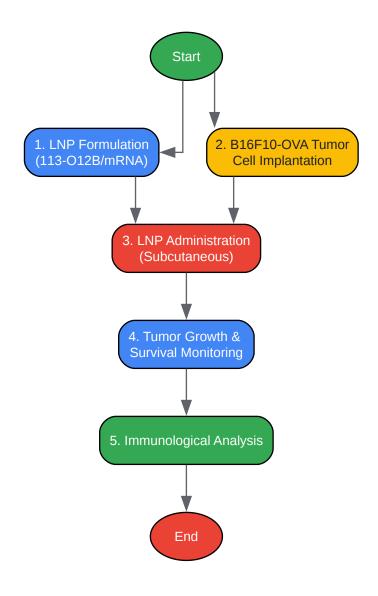


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Caption: Signaling pathway of 113-012B LNP-mediated anti-tumor immunity.

# Experimental Workflow for Preclinical Evaluation of 113-O12B LNPs





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